![molecular formula C9H12N6 B15069108 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to involve competitive inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, the compound prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment, where it can disrupt signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared to other similar compounds, such as:
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core but differs in its substitution pattern, which can affect its biological activity and applications.
N-(pyridin-3-yl)pyrimidin-4-amine: Another related compound used as a CDK2 inhibitor in cancer therapy.
1-benzyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine: This compound features a thieno[2,3-d]pyrimidine core and is studied for its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H12N6 |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
1-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-4-14-15(6-1-2-11-3-6)9(7)13-5-12-8/h4-6,11H,1-3H2,(H2,10,12,13) |
Clé InChI |
AQGHQCFARUBCLI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1N2C3=NC=NC(=C3C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)
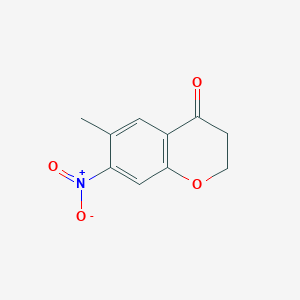
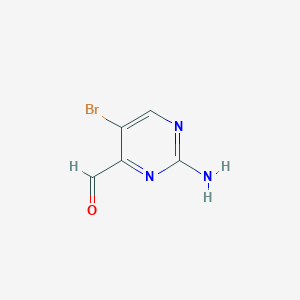


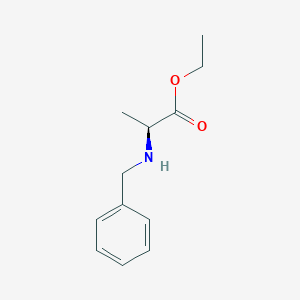
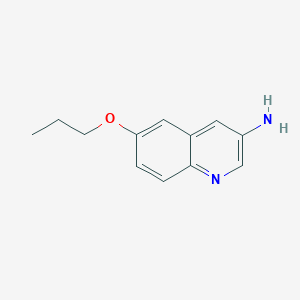
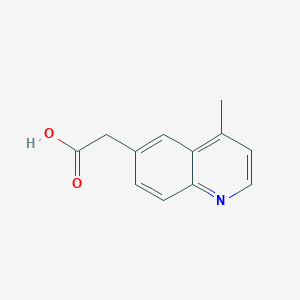
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)

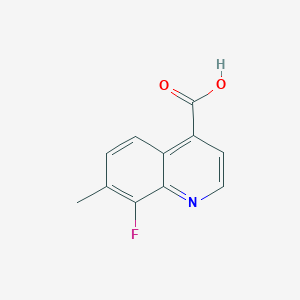
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

